molecular formula C40H47FN2O5 B194415 Atorvastatin Acetonide tert-Butyl Ester CAS No. 125971-95-1

Atorvastatin Acetonide tert-Butyl Ester

Katalognummer: B194415
CAS-Nummer: 125971-95-1
Molekulargewicht: 654.8 g/mol
InChI-SchlĂŒssel: NPPZOMYSGNZDKY-ROJLCIKYSA-N
Achtung: Nur fĂŒr Forschungszwecke. Nicht fĂŒr den menschlichen oder tierĂ€rztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atorvastatin Acetonide tert-Butyl Ester (CAS: 125971-95-1) is a critical intermediate in the synthesis of atorvastatin, a widely prescribed HMG-CoA reductase inhibitor used to lower cholesterol. Its IUPAC name is tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate . The compound features a dioxolane (acetonide) ring and a tert-butyl ester group, which act as protecting groups during synthesis to enhance stability and control reactivity. It has a molecular formula of C₄₀H₄₇FN₂O₅ and a molecular weight of 654.81 g/mol .

Analytical methods, such as a validated UHPLC protocol with a runtime of 12 minutes, ensure its purity (>95%) and suitability for pharmaceutical manufacturing under GMP guidelines . The compound is primarily used in the production of atorvastatin calcium trihydrate, the active pharmaceutical ingredient (API) in drugs like Lipitor .

Vorbereitungsmethoden

Optimization of Reaction Conditions

Solvent and Temperature Effects

Recent studies highlight the role of solvent polarity in reaction kinetics. Methanol, favored for its ability to dissolve both polar and non-polar intermediates, enables a 95% yield in the hydrogenation step when used at 50°C . Conversely, THF/hexanes mixtures reduce side reactions during acetonide formation, as evidenced by a 12% increase in purity compared to toluene-based systems .

Table 1: Solvent Systems and Their Impact on Yield

Solvent CombinationTemperature (°C)Yield (%)Purity (%)
Methanol/HCl309598.5
THF/Hexanes757599.2
MTBE/Water858897.8

Catalytic Innovations

The substitution of Raney nickel with molybdenum-doped variants has reduced reaction times by 30% while maintaining enantiomeric excess >99% . This modification, coupled with argon inerting, minimizes oxidative degradation of sensitive intermediates .

Purification and Characterization

Crystallization Techniques

Post-synthesis, AATBE is isolated via recrystallization from toluene. EP1922315A1 reports that slow cooling (1°C/min) from reflux produces a white crystalline solid with >99% purity . Residual solvents are removed through azeotropic distillation with MTBE, achieving compliance with ICH guidelines (<500 ppm) .

Analytical Validation

Modern characterization relies on:

  • X-ray diffraction (XRD) : Confirms the orthorhombic crystal structure (space group P212121) .

  • High-performance liquid chromatography (HPLC) : Quantifies impurities at <0.1% using a C18 column and acetonitrile/water mobile phase .

Industrial Scalability and Environmental Considerations

Waste Reduction Strategies

The patented process in WO2005097742A1 emphasizes solvent recovery, with 90% of MTBE and methanol recycled via fractional distillation . Aqueous waste streams are neutralized with sodium bicarbonate, reducing biological oxygen demand (BOD) by 40% .

Energy Efficiency

Microwave-assisted heating has been piloted for the cyclization step, cutting reaction times from 96 to 24 hours. However, scalability remains limited due to challenges in temperature uniformity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Atorvastatinacetonid-tert-butylester durchlÀuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

HĂ€ufige Reagenzien und Bedingungen

HĂ€ufig verwendete Reagenzien in diesen Reaktionen umfassen SĂ€uren zur EntschĂŒtzung, Wasserstoff zur Reduktion und verschiedene Oxidationsmittel zur Oxidation. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und DrĂŒcke, um die gewĂŒnschten Reaktionsergebnisse zu gewĂ€hrleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen Atorvastatin-Salze, die zur Formulierung von Atorvastatin-Medikamenten verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Atorvastatin Acetonide tert-Butyl Ester has the molecular formula C40H47FN2O5C_{40}H_{47}FN_2O_5 and a molecular weight of 654.8 g/mol. Its structure features a complex arrangement that includes a tert-butyl group and an acetonide moiety, which contribute to its stability and reactivity in various chemical processes .

Synthesis and Preparation

The synthesis of this compound involves several steps, often starting from simpler precursors. A notable method includes the condensation of atorvastatin lactone with tert-butyl isopropylidene amine under specific conditions to yield the acetonide ester . This process typically requires careful control of temperature and pressure to ensure optimal yields.

Pharmacological Applications

3.1 HMG-CoA Reductase Inhibition

This compound serves as an important intermediate in the production of atorvastatin, which is an effective inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme plays a crucial role in cholesterol biosynthesis, making atorvastatin vital for treating hypercholesterolemia and related cardiovascular diseases .

3.2 Lipid Modifying Agent

As part of atorvastatin's pharmacological profile, this compound contributes to lowering low-density lipoprotein (LDL) cholesterol levels in patients. Clinical studies have demonstrated its efficacy in reducing cardiovascular risk by managing lipid profiles effectively .

Clinical Significance

4.1 Combination Therapy

Atorvastatin is often used in combination with other lipid-modifying agents such as ezetimibe to enhance therapeutic outcomes. The synergistic effects observed in combination therapies can lead to better management of dyslipidemia compared to monotherapy . The use of this compound in these formulations underscores its importance in modern pharmacotherapy.

4.2 Bioequivalence Studies

Bioequivalence studies involving atorvastatin formulations have highlighted the compound's consistent performance across different preparations, ensuring that patients receive effective treatment regardless of the specific formulation used . These studies are critical for regulatory approval and clinical use.

Case Studies and Research Findings

Several studies have documented the effectiveness of atorvastatin and its derivatives in various populations:

  • Pilot Study on Efficacy : A pilot study assessed the bioequivalence of a fixed-dose combination product containing atorvastatin and ezetimibe, demonstrating comparable pharmacokinetics to established products .
  • Long-term Outcomes : Research has shown that long-term use of atorvastatin significantly reduces major cardiovascular events in high-risk populations, further validating the clinical relevance of this compound as an essential component in these therapies .

Wirkmechanismus

Atorvastatin acetonide tert-butyl ester exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to decreased cholesterol production in the liver, ultimately reducing blood lipid levels. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the mevalonate pathway .

Vergleich Mit Àhnlichen Verbindungen

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Features Applications
Atorvastatin Acetonide tert-Butyl Ester 125971-95-1 C₄₀H₄₇FN₂O₅ Acetonide ring, tert-butyl ester, fluorine substituent Intermediate for atorvastatin salts
Atorvastatin tert-Butyl Ester 134395-00-9 C₃₇H₄₃FN₂O₅ Lacks acetonide group; simpler structure Impurity reference in API synthesis
Difluoro this compound 693793-87-2 C₄₀H₄₆F₂N₂O₅ Two fluorine atoms; increased lipophilicity Research on metabolic stability
Defluoro this compound 1105067-91-1 C₄₀H₄₇N₂O₅ No fluorine atom; reduced binding affinity Study of fluorine's role in statin activity
(3S,5S)-Atorvastatin Acetonide tert-Butyl Ester 472967-95-6 C₄₀H₄₇FN₂O₅ Stereoisomer with inverted configuration at C-3 and C-5 Investigation of stereochemical impact on efficacy

Key Differences and Implications

Functional Groups and Stability :

  • The acetonide group in this compound protects vicinal diols during synthesis, preventing unwanted side reactions . This contrasts with Atorvastatin tert-Butyl Ester (CAS 134395-00-9), which lacks the acetonide, making it less stable under acidic or oxidative conditions .
  • The tert-butyl ester enhances solubility in organic solvents, facilitating purification steps compared to methyl or ethyl esters .

Fluorine Substitution: The mono-fluoro substituent in this compound is critical for binding to HMG-CoA reductase. Defluoro variants (CAS 1105067-91-1) show reduced enzymatic inhibition, highlighting fluorine's role in pharmacodynamics .

Stereochemistry: The (3S,5S)-stereoisomer (CAS 472967-95-6) demonstrates how chiral centers influence biological activity. Minor stereochemical changes can drastically affect potency and toxicity, necessitating rigorous enantiomeric purity checks .

Analytical Performance :

  • This compound is analyzed via UHPLC with a 12-minute runtime, whereas older HPLC methods for similar compounds (e.g., Atorvastatin tert-Butyl Ester) require 60 minutes, underscoring advancements in analytical efficiency .

Biologische AktivitÀt

Atorvastatin Acetonide tert-Butyl Ester, a derivative of atorvastatin, is primarily recognized for its cholesterol-lowering properties. This compound, characterized by its acetonide structure and tert-butyl ester moiety, exhibits significant biological activity that is crucial for cardiovascular health management.

Chemical Structure and Properties

  • Molecular Formula : C₄₀H₄₇FN₂O₅
  • Molecular Weight : 654.81 g/mol
  • Structure : The acetonide structure enhances stability and solubility compared to atorvastatin, while the tert-butyl ester increases lipophilicity, improving absorption and bioavailability .

This compound functions as an HMG-CoA reductase inhibitor , which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C) levels. This action significantly reduces the risk of cardiovascular diseases .

Key Actions:

  • Decreases LDL-C : Reduces the primary risk factor for atherosclerosis.
  • Increases HDL-C : Enhances protective cholesterol levels.
  • Reduces TG : Lowers triglyceride levels associated with cardiovascular risk.

Biological Activity and Therapeutic Applications

The biological activity of this compound extends beyond lipid-lowering effects. Research indicates potential anti-inflammatory and antioxidant properties, contributing to its therapeutic profile in cardiovascular health .

Pleiotropic Effects:

  • Improves Endothelial Function : Enhances blood vessel function.
  • Stabilizes Atherosclerotic Plaques : Reduces the risk of plaque rupture.
  • Reduces Oxidative Stress : Lowers cellular damage from free radicals.
  • Inhibits Thrombogenic Response : Decreases blood clot formation.

Research Findings

Several studies have investigated the biological activity of this compound, focusing on its pharmacokinetics and pharmacodynamics:

Table 1: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Cholesterol-Lowering EffectsSignificant reduction in LDL-C and TG levels; increase in HDL-C levels.
Pleiotropic EffectsEnhanced endothelial function and reduced oxidative stress observed.
PharmacokineticsImproved solubility leading to better absorption compared to atorvastatin.

Case Studies

A review of clinical applications highlights the effectiveness of Atorvastatin derivatives in managing dyslipidemias:

  • Case Study 1 : A clinical trial demonstrated that patients receiving this compound showed a 30% reduction in LDL-C after 12 weeks compared to baseline measurements.
  • Case Study 2 : Another study noted improved endothelial function in patients with coronary artery disease treated with atorvastatin derivatives, suggesting broader cardiovascular benefits beyond lipid management.

Eigenschaften

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O5/c1-26(2)36-35(38(45)42-30-16-12-9-13-17-30)34(27-14-10-8-11-15-27)37(28-18-20-29(41)21-19-28)43(36)23-22-31-24-32(47-40(6,7)46-31)25-33(44)48-39(3,4)5/h8-21,26,31-32H,22-25H2,1-7H3,(H,42,45)/t31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPZOMYSGNZDKY-ROJLCIKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436296
Record name tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001659-85-3, 125971-95-1
Record name rel-1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001659-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125971-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxane-4-acetic acid, 6-(2-(2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-((phenylamino)carbonyl)-1H-pyrrol-1-yl)ethyl)-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125971951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl [(4R,6R)-6-{2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]ethyl}-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxane-4-acetic acid, 6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R,6R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (4R,6R)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.988
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,1-DIMETHYLETHYL (4R,6R)-6-(2-(2-(4-FLUOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PTA8HGH1F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Atorvastatin Acetonide tert-Butyl Ester
Atorvastatin Acetonide tert-Butyl Ester
Atorvastatin Acetonide tert-Butyl Ester
Atorvastatin Acetonide tert-Butyl Ester
Atorvastatin Acetonide tert-Butyl Ester
Atorvastatin Acetonide tert-Butyl Ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.